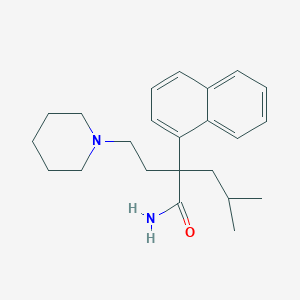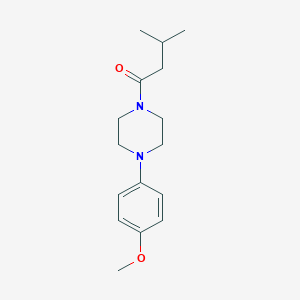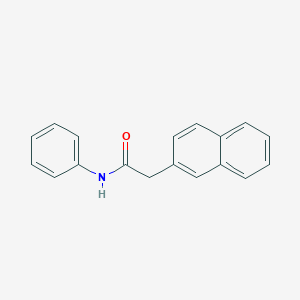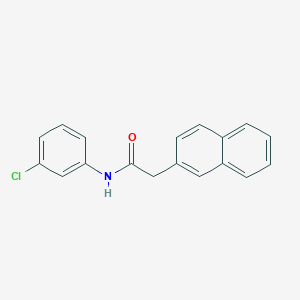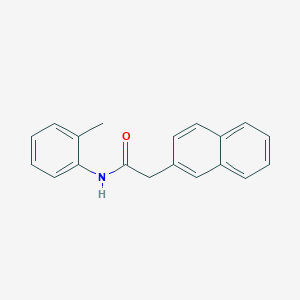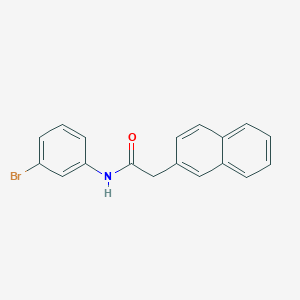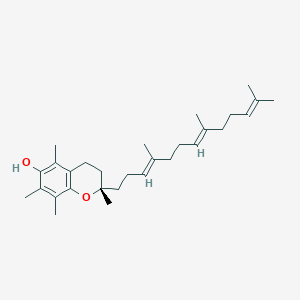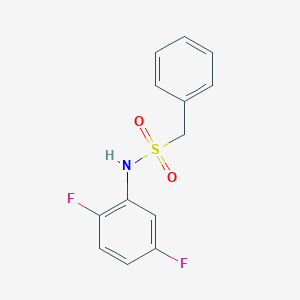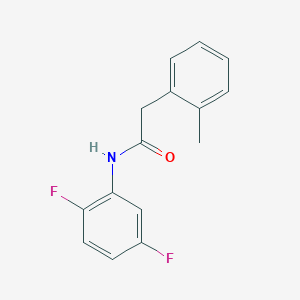
N-(2,5-difluorophenyl)-2-(2-methylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,5-difluorophenyl)-2-(2-methylphenyl)acetamide, also known as DFP-10825, is a potent and selective inhibitor of the protein kinase C (PKC) family of enzymes. PKCs play a crucial role in many cellular processes, including cell growth, differentiation, and survival. Therefore, DFP-10825 has been the subject of extensive research in recent years due to its potential therapeutic applications.
作用机制
N-(2,5-difluorophenyl)-2-(2-methylphenyl)acetamide selectively inhibits the activity of PKCs by binding to the regulatory domain of the enzyme. This binding prevents the activation of PKCs by diacylglycerol (DAG) and other signaling molecules, thereby inhibiting downstream signaling pathways that are involved in cell growth, differentiation, and survival.
Biochemical and Physiological Effects:
N-(2,5-difluorophenyl)-2-(2-methylphenyl)acetamide has been shown to have a wide range of biochemical and physiological effects, including reducing tumor growth and metastasis, reducing amyloid plaque formation in Alzheimer's disease, improving cognitive function in animal models of Alzheimer's disease, and reducing the development of diabetic complications.
实验室实验的优点和局限性
One of the major advantages of using N-(2,5-difluorophenyl)-2-(2-methylphenyl)acetamide in lab experiments is its high selectivity for PKCs, which allows researchers to study the specific effects of PKC inhibition on cellular processes. However, one of the limitations of using N-(2,5-difluorophenyl)-2-(2-methylphenyl)acetamide is its potential toxicity, which can limit its use in certain experiments.
未来方向
There are several future directions for research on N-(2,5-difluorophenyl)-2-(2-methylphenyl)acetamide, including:
1. Further studies on the efficacy of N-(2,5-difluorophenyl)-2-(2-methylphenyl)acetamide in different types of cancer and in combination with other chemotherapeutic agents.
2. Studies on the potential use of N-(2,5-difluorophenyl)-2-(2-methylphenyl)acetamide in the treatment of other neurodegenerative diseases, such as Parkinson's disease.
3. Studies on the potential use of N-(2,5-difluorophenyl)-2-(2-methylphenyl)acetamide in the treatment of other metabolic disorders, such as obesity and metabolic syndrome.
4. Studies on the potential use of N-(2,5-difluorophenyl)-2-(2-methylphenyl)acetamide in combination with other PKC inhibitors or other signaling pathway inhibitors.
5. Further studies on the safety and toxicity of N-(2,5-difluorophenyl)-2-(2-methylphenyl)acetamide in animal models and in clinical trials.
In conclusion, N-(2,5-difluorophenyl)-2-(2-methylphenyl)acetamide is a potent and selective inhibitor of PKCs that has shown promise in the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes. Further research is needed to fully understand the potential therapeutic applications of N-(2,5-difluorophenyl)-2-(2-methylphenyl)acetamide and to address its limitations and safety concerns.
合成方法
N-(2,5-difluorophenyl)-2-(2-methylphenyl)acetamide can be synthesized using a multi-step process that involves the reaction of 2,5-difluoroaniline with 2-methylphenylacetic acid in the presence of a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with acetic anhydride and pyridine to yield the final product.
科学研究应用
N-(2,5-difluorophenyl)-2-(2-methylphenyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and diabetes. In cancer, PKCs are overexpressed and play a crucial role in tumor growth and metastasis. Therefore, inhibiting PKCs with N-(2,5-difluorophenyl)-2-(2-methylphenyl)acetamide has been shown to reduce tumor growth and enhance the efficacy of chemotherapy.
In Alzheimer's disease, PKCs are involved in the formation of amyloid plaques and neurofibrillary tangles, which are hallmark features of the disease. N-(2,5-difluorophenyl)-2-(2-methylphenyl)acetamide has been shown to reduce the formation of these plaques and improve cognitive function in animal models of Alzheimer's disease.
In diabetes, PKCs are involved in the development of diabetic complications, such as retinopathy, neuropathy, and nephropathy. N-(2,5-difluorophenyl)-2-(2-methylphenyl)acetamide has been shown to reduce the development of these complications in animal models of diabetes.
属性
产品名称 |
N-(2,5-difluorophenyl)-2-(2-methylphenyl)acetamide |
|---|---|
分子式 |
C15H13F2NO |
分子量 |
261.27 g/mol |
IUPAC 名称 |
N-(2,5-difluorophenyl)-2-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C15H13F2NO/c1-10-4-2-3-5-11(10)8-15(19)18-14-9-12(16)6-7-13(14)17/h2-7,9H,8H2,1H3,(H,18,19) |
InChI 键 |
XDMOEQIUFPKJDM-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1CC(=O)NC2=C(C=CC(=C2)F)F |
规范 SMILES |
CC1=CC=CC=C1CC(=O)NC2=C(C=CC(=C2)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



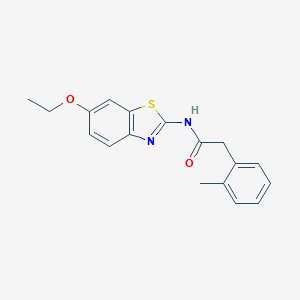
![2-[4-(3,5-Difluorobenzoyl)-1-piperazinyl]phenyl methyl ether](/img/structure/B239564.png)
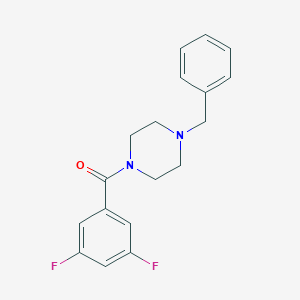
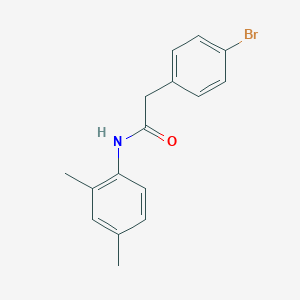
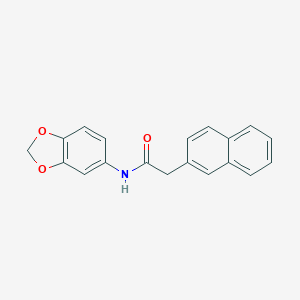
![3,5-difluoro-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B239577.png)
